The Advent of Deep-Tissue Imaging: A Technical Guide to Near-Infrared Fluorescent Proteins (Nir-FPs)
The Advent of Deep-Tissue Imaging: A Technical Guide to Near-Infrared Fluorescent Proteins (Nir-FPs)
For Researchers, Scientists, and Drug Development Professionals
Near-infrared fluorescent proteins (Nir-FPs) have revolutionized in vivo imaging, offering an unprecedented window into the complex biological processes occurring deep within living organisms.[1][2] Engineered from bacterial phytochromes, these genetically encoded probes overcome the limitations of conventional fluorescent proteins by operating within the near-infrared (NIR) "optical window" of mammalian tissues (650-900 nm).[1][3] This spectral range is characterized by reduced light scattering, minimal absorbance by endogenous chromophores like hemoglobin and melanin, and lower autofluorescence, resulting in significantly improved signal-to-background ratios and deeper tissue penetration.[1] This guide provides a comprehensive technical overview of Nir-FPs, detailing their mechanism of action, key characteristics, experimental protocols, and applications in biomedical research and drug development.
Core Mechanism: Harnessing Bacterial Light-Sensing Machinery
Nir-FPs are derived from bacterial phytochrome photoreceptors (BphPs), which are light-sensing proteins that regulate various physiological responses in bacteria. Unlike GFP-like proteins that synthesize their own chromophore, Nir-FPs utilize biliverdin (BV), a naturally occurring intermediate in the heme degradation pathway present in all eukaryotic cells. This eliminates the need for the administration of an exogenous chromophore, making them truly genetically encodable reporters.
The core structure of most Nir-FPs consists of two key domains derived from the parental BphP: a Per-ARNT-Sim (PAS) domain and a cGMP phosphodiesterase/adenylyl cyclase/FhlA (GAF) domain. The BV chromophore binds non-covalently within a pocket in the GAF domain and typically forms a covalent thioether bond with a cysteine residue in the PAS domain. This interaction is crucial for stabilizing the chromophore in a fluorescent state. In their native bacterial context, light absorption by the BV chromophore triggers a conformational change in the BphP, initiating a signaling cascade. In the engineered Nir-FPs, this photoswitching is largely suppressed to achieve stable fluorescence.
Below is a diagram illustrating the fundamental mechanism of biliverdin binding and fluorescence in a typical Nir-FP.
Quantitative Properties of Nir-FP Variants
A diverse palette of Nir-FPs has been developed through protein engineering, each with distinct spectral and photophysical properties. The choice of a specific Nir-FP depends on the experimental requirements, such as the desired brightness, photostability, and spectral compatibility with other fluorophores. The table below summarizes the key quantitative characteristics of several popular Nir-FP variants.
| Nir-FP Variant | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) | Molecular Brightness¹ | Oligomeric State |
| iRFP670 | 644 | 670 | 95,000 | 5.0 | 4.75 | Dimer |
| iRFP682 | 664 | 682 | 110,000 | 6.0 | 6.60 | Dimer |
| iRFP702 | 686 | 702 | 115,000 | 4.0 | 4.60 | Dimer |
| iRFP713 | 690 | 713 | 125,000 | 4.0 | 5.00 | Dimer |
| iRFP720 | 702 | 720 | 110,000 | 3.0 | 3.30 | Dimer |
| miRFP670 | 642 | 670 | 87,000 | 14.0 | 12.18 | Monomer |
| emiRFP670 | 642 | 670 | 87,000 | 14.0 | 12.18 | Monomer |
| miRFP680 | 655 | 680 | 120,000 | 10.0 | 12.00 | Monomer |
| miRFP713 | 690 | 713 | 125,000 | 4.0 | 5.00 | Monomer |
| miRFP720 | 702 | 720 | 110,000 | 3.0 | 3.30 | Monomer |
| NirFP (eqFP670) | 605 | 670 | 70,000 | 6.0 | 4.20 | Dimer |
¹Molecular brightness is calculated as the product of the molar extinction coefficient and the quantum yield, divided by 1000. Data compiled from various sources. It is important to note that the "effective brightness" in a cellular context can differ from the molecular brightness due to factors like protein expression levels, stability, and the efficiency of biliverdin incorporation.
Experimental Protocols
Mammalian Cell Transfection and Expression of Nir-FPs
This protocol describes the transient transfection of mammalian cells with a plasmid encoding a Nir-FP for subsequent fluorescence imaging and analysis.
Materials:
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Mammalian cell line (e.g., HeLa, HEK293T)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Plasmid DNA encoding the Nir-FP of interest (e.g., in a pNCS vector)
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Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
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Phosphate-buffered saline (PBS)
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6-well or 12-well cell culture plates
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Fluorescence microscope with appropriate filter sets for NIR imaging
Procedure:
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Cell Seeding: The day before transfection, seed the mammalian cells in a culture plate at a density that will result in 50-80% confluency on the day of transfection.
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Transfection Complex Preparation: On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Briefly, dilute the Nir-FP plasmid DNA and the transfection reagent in separate tubes containing serum-free medium. Then, combine the diluted DNA and transfection reagent and incubate for the recommended time to allow complex formation.
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Transfection: Add the DNA-transfection reagent complexes dropwise to the cells in the culture plate. Gently rock the plate to ensure even distribution.
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Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for gene expression and protein synthesis. No exogenous biliverdin is required for mammalian cells.
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Imaging: After the incubation period, wash the cells with PBS and replace the medium with fresh complete medium or an imaging buffer. Visualize the Nir-FP expression using a fluorescence microscope equipped with a suitable NIR laser line for excitation (e.g., 633 nm or 640 nm) and a long-pass emission filter (e.g., 650 nm LP).
In Vivo Imaging of Nir-FP Expressing Tumors in a Mouse Model
This protocol outlines a general workflow for non-invasive imaging of tumor growth and metastasis in a small animal model using Nir-FPs.
Materials:
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Immunocompromised mice (e.g., nude or SCID)
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Cancer cell line stably expressing a Nir-FP
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Sterile PBS
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Anesthesia (e.g., isoflurane)
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In vivo imaging system (e.g., IVIS, Pearl Trilogy) equipped for NIR fluorescence imaging
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Calipers for tumor measurement
Procedure:
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Tumor Cell Implantation: Harvest the Nir-FP expressing cancer cells and resuspend them in sterile PBS. Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶) into the flank of each anesthetized mouse.
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Tumor Growth Monitoring: Allow the tumors to establish and grow. Monitor the tumor size regularly using calipers.
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In Vivo Imaging: Once the tumors are palpable, perform in vivo fluorescence imaging.
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Anesthetize the mouse using isoflurane and place it in the imaging chamber.
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Select the appropriate excitation and emission filter set for the specific Nir-FP being used. For example, for iRFP713, an excitation filter around 675 nm and an emission filter around 720 nm would be suitable.
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Acquire fluorescence images. A photographic image of the mouse is typically acquired and overlaid with the fluorescence signal to provide anatomical context.
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Longitudinal Studies: Repeat the imaging procedure at regular intervals (e.g., every 2-3 days) to monitor tumor growth and potential metastasis over time.
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Data Analysis: Quantify the fluorescence intensity from the tumor region of interest (ROI) to assess changes in tumor burden.
The following diagram illustrates a typical experimental workflow for in vivo imaging using Nir-FPs.
